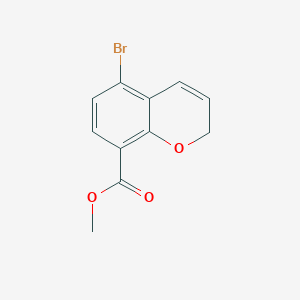

methyl 5-bromo-2H-chromene-8-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2H-chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOISXQWAFCSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chromene Core

A widely employed method involves the Knoevenagel condensation of salicylaldehyde derivatives with active methylene compounds such as malonates or ethyl acetoacetate, catalyzed by bases like piperidine. This reaction typically yields coumarin or chromene-3-carboxylate intermediates.

- For this compound, starting from 5-bromosalicylaldehyde allows direct introduction of the bromine substituent at the 5-position.

- The condensation with methyl acetoacetate or similar esters under reflux in ethanol with piperidine or L-proline as base catalysts results in the formation of the chromene ring bearing the methyl carboxylate at position 8 (corresponding to the 3-position in coumarin numbering systems).

Esterification and Carboxylation

The methyl ester group can be introduced either by:

- Using methyl esters of active methylene compounds in the initial condensation step, or

- Post-synthetic esterification of the corresponding carboxylic acid derivative using reagents like methanol in acidic conditions or via acid chloride intermediates.

Catalytic Approaches to Chromene Synthesis

Recent advances emphasize catalytic methods for efficient chromene ring formation:

These catalytic methods allow for more sustainable and selective synthesis of 2H-chromene derivatives, including this compound, by facilitating ring closure and functional group incorporation in fewer steps with higher yields.

Representative Synthetic Route Example

Research Findings and Optimization Insights

- Microwave-assisted synthesis has been reported to significantly reduce reaction times for chromene formation and subsequent functionalization steps, improving yields and energy efficiency.

- The choice of base catalyst (e.g., piperidine vs. L-proline) and solvent (ethanol vs. solvent-free conditions) can influence the regioselectivity and purity of the product.

- Transition metal catalysis (e.g., palladium, copper complexes) has been explored for ring-closing and functionalization reactions, offering high selectivity and the possibility of enantioselective synthesis, although these methods are less common for simple brominated chromene esters.

- Bromination conditions require careful control to avoid overbromination and degradation of the chromene ring.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed Knoevenagel condensation | 5-Bromosalicylaldehyde + methyl acetoacetate | Piperidine or L-proline | Reflux in ethanol or microwave | High yield, regioselective | Requires careful temperature control |

| Electrophilic bromination | Chromene ester intermediate | NBS or Br2 | 50 °C, CHCl3 or MeCN | Selective bromination | Risk of polybromination |

| Esterification via acid chloride intermediate | Chromene carboxylic acid | Thionyl chloride, MeOH | Mild heating | Efficient ester formation | Additional synthetic step |

| Transition metal-catalyzed ring closure | Various ortho-hydroxyaryl precursors | Pd, Cu catalysts | Mild, sometimes microwave-assisted | High selectivity, enantioselective | Catalyst cost, complexity |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The chromene ring can be oxidized to form quinone derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 5-azido-2H-chromene-8-carboxylate or 5-thiochromene-8-carboxylate derivatives.

Oxidation: Formation of 5-bromo-2H-chromene-8,9-dione.

Reduction: Formation of 5-bromo-2H-chromene-8-methanol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-bromo-2H-chromene-8-carboxylate has the following chemical characteristics:

- Molecular Formula : CHBrO

- Molecular Weight : 269.09 g/mol

- Structural Features : The compound features a bromine atom at the 5-position of the chromene ring, which significantly influences its reactivity and biological properties.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. It has demonstrated cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). The ability to induce cell cycle arrest and apoptosis may be linked to interactions with topoisomerases and tubulin.

Medicine

Due to its structural similarity to bioactive chromene derivatives, this compound is explored as a lead compound for drug development. Its potential applications in pharmaceuticals include:

- Lead Compound Development : The compound's unique properties may facilitate the development of new therapeutic agents targeting various diseases, particularly cancers and infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications in the chromene structure influence biological efficacy. For instance, the presence of electron-withdrawing groups like bromine enhances lipophilicity, improving cellular uptake and bioavailability. Comparative analyses indicate that derivatives with different halogens exhibit varying levels of cytotoxicity and antimicrobial activity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Study : A study assessing antimicrobial properties revealed significant inhibition against E. coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro assays using the MTT method demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as a lead compound for further development.

- Comparative Analysis : When compared to other halogenated chromenes, methyl 5-bromo derivatives displayed superior cytotoxic effects due to their unique structural features, enhancing their interaction with target proteins involved in cell proliferation.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2H-chromene-8-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of methyl 5-bromo-2H-chromene-8-carboxylate include halogenated, alkoxy-, and methyl-substituted chromene derivatives (Table 1). These analogues differ in substituent type, position, and electronic properties, influencing their reactivity and applications.

Table 1: Comparison of Methyl 2H-chromene-8-carboxylate Derivatives

Spectroscopic and Analytical Comparisons

- NMR and FTIR : Bromine’s electronegativity and mass induce distinct shifts in ¹H/¹³C NMR spectra compared to chloro or methoxy groups. For example, the C5-Br substituent would deshield adjacent protons more markedly than C5-OMe .

- Chromatographic Behavior : Halogenated chromenes often exhibit longer retention times in HPLC due to increased molecular weight and polarity differences, as seen in methyl shikimate analysis () .

Biological Activity

Methyl 5-bromo-2H-chromene-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the chromene ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is CHBrO, with a molecular weight of approximately 269.09 g/mol. The unique positioning of the bromine atom compared to other halogenated derivatives alters its interaction with biological targets.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at position 5 | Influences reactivity and biological activity |

| Methyl 5-chloro-2H-chromene-8-carboxylate | Chlorine at position 5 | Different reactivity patterns due to chlorine's size |

| Methyl 5-fluoro-2H-chromene-8-carboxylate | Fluorine at position 5 | Varies in biological activity compared to bromine |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that this compound may exert its effects through:

- Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) . The compound's ability to induce cell cycle arrest and apoptosis may be linked to its interaction with topoisomerases and tubulin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chromene structure influence biological efficacy. For example, the presence of electron-withdrawing groups such as bromine enhances lipophilicity, which may improve cellular uptake and bioavailability . Comparative analyses have shown that derivatives with different halogens exhibit varying levels of cytotoxicity and antimicrobial activity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Study : A study assessing the antimicrobial properties revealed that this compound exhibited significant inhibition against E. coli with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays using the MTT method demonstrated that this compound reduced cell viability in cancer cell lines significantly, indicating its potential as a lead compound for further development .

- Comparative Analysis : When compared to other halogenated chromenes, methyl 5-bromo derivatives displayed superior cytotoxic effects due to their unique structural features, which enhance their interaction with target proteins involved in cell proliferation .

Q & A

Q. What are the most effective synthetic routes for methyl 5-bromo-2H-chromene-8-carboxylate, and how can reaction conditions be optimized?

The synthesis often involves multi-step protocols, such as nucleophilic substitution and cyclization. For example, bromination of precursor chromene derivatives can be achieved using 1,2-dibromoethane in acetonitrile under reflux, followed by substitution reactions with amines or heterocycles in DMF with K₂CO₃ as a base (80°C, 24h) . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., CH₃CN vs. DMF) to enhance yields. Post-reaction purification via column chromatography using gradient elution (hexane/ethyl acetate) is critical to isolate regioisomers .

Q. How can structural elucidation of this compound and its regioisomers be performed?

High-resolution NMR techniques, such as HMBC and NOESY, are essential to distinguish regioisomers. For instance, HMBC correlations between the bromine-substituted aromatic proton and the carbonyl carbon confirm the 5-bromo substitution pattern. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of regiochemistry and molecular conformation . Computational methods (DFT) can supplement experimental data by predicting chemical shifts and coupling constants.

Q. What analytical methods validate the purity and stability of this compound under varying storage conditions?

HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. Stability studies should involve accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and photostability (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare retention times with synthetic standards . For long-term storage, lyophilization and storage in amber vials at -20°C in inert atmospheres (argon) prevent bromine displacement or oxidation.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 5-bromo group acts as a directing moiety, enabling regioselective palladium-catalyzed coupling. For example, Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DME/H₂O as solvent (80°C, 12h). The electron-withdrawing carboxylate at position 8 stabilizes the transition state, enhancing coupling efficiency. Competing side reactions (e.g., debromination) can be mitigated by optimizing ligand-to-palladium ratios and reaction temperature .

Q. What strategies resolve contradictions in spectral data during structure-activity relationship (SAR) studies?

Contradictions often arise from dynamic effects (e.g., rotational barriers in chromene rings) or crystallographic disorder. To address this:

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding affinities. Parameterize the bromine atom using CHARMM force fields, and validate docking poses with experimental IC₅₀ data from enzyme inhibition assays. Free-energy perturbation (FEP) calculations quantify the impact of bromine substitution on binding entropy/enthalpy .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Heavy atoms (Br) cause absorption artifacts in X-ray data. Use multi-scan corrections (SADABS) and high redundancy (>4) during data collection. For twinned crystals, refine using SHELXL’s TWIN/BASF commands. Disorder in the chromene ring is resolved by constraining thermal parameters and applying rigid-body refinement .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | 1,2-Dibromoethane, CH₃CN, reflux | 65–75 | |

| Substitution Reaction | K₂CO₃, DMF, 80°C, 24h | 80–85 | |

| Reduction | SnCl₂, EtOH, reflux | 70–78 |

Q. Table 2: Critical NMR Assignments for Regioisomer Differentiation

| Proton Position | δ (ppm) in Isomer A | δ (ppm) in Isomer B | Key HMBC Correlations |

|---|---|---|---|

| H-5 | 7.45 (d, J=8.5 Hz) | 7.32 (d, J=8.2 Hz) | C-8, C-9 |

| H-8 | 6.89 (s) | 6.95 (s) | C-7, C-9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.